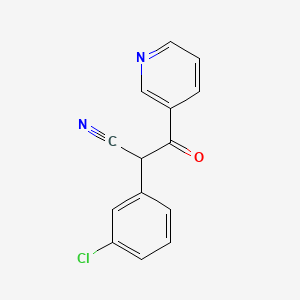
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone, or 3-CPCE, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized, demonstrating fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009). Similarly, 3-cyano-2(1H)-pyridinones and their 2-imino analogues were synthesized using 1,4-diaza-bicyclo[2,2,2]octane (DABCO) as an efficient catalyst, indicating applications in organic synthesis and potential medicinal chemistry (Beheshtia et al., 2010).
Catalytic Behavior and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have shown significant catalytic activity towards the polymerization of ε-caprolactone (ε-CL) and l-lactide (l-LA), hinting at their utility in creating biodegradable polymers for medical and environmental applications (Wang et al., 2012).
Biological Activities and Drug Synthesis
Compounds synthesized from chlorophenyl and pyridinyl derivatives have been investigated for their anticancer, antitubercular, and antimicrobial activities, indicating their potential as leads for the development of new therapeutic agents (Popat et al., 2005). Additionally, the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by permeabilized whole cells of Candida ontarioensis highlights a bio-catalytic approach for the production of chiral intermediates for pharmaceutical applications (Ni et al., 2012).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655866 |
Source


|
| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | |
CAS RN |
114444-10-9 |
Source


|
| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



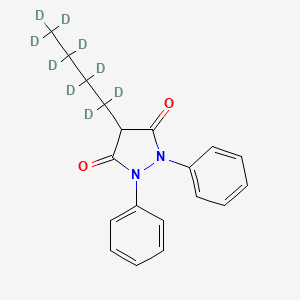
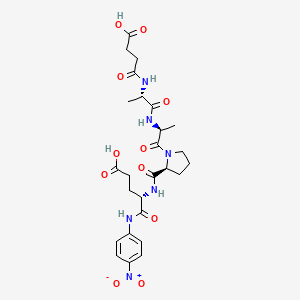
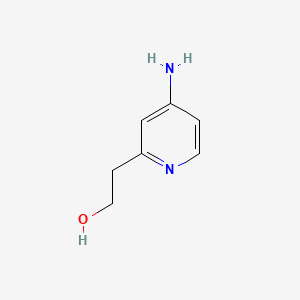
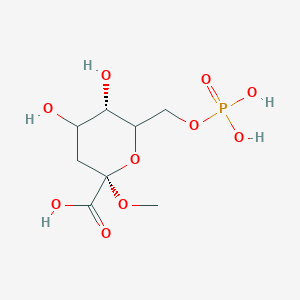
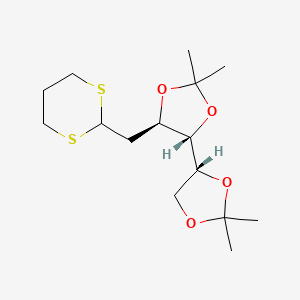
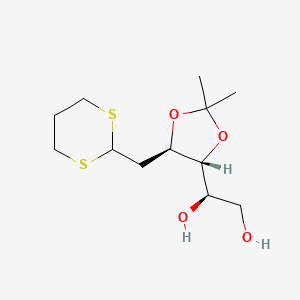
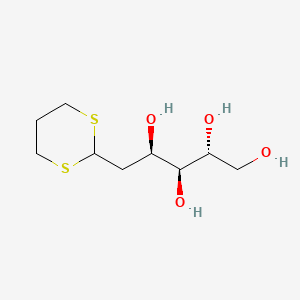
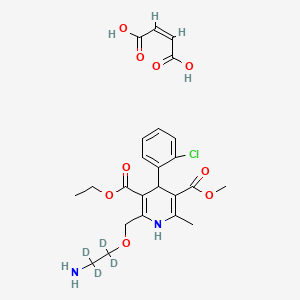
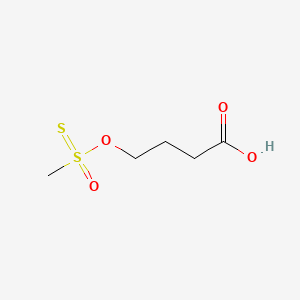
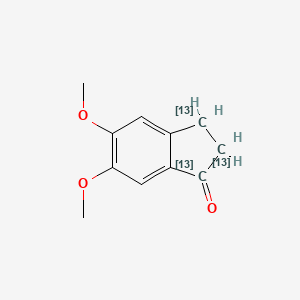
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)